molecular formula C17H14N2O3 B1684444 AG-490 CAS No. 133550-30-8

AG-490

Número de catálogo: B1684444
Número CAS: 133550-30-8
Peso molecular: 294.30 g/mol
Clave InChI: TUCIOBMMDDOEMM-RIYZIHGNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AG 490, también conocido como Tirphostin AG 490, es un potente inhibidor de las proteinquinasas de tirosina. Principalmente se dirige al receptor del factor de crecimiento epidérmico (EGFR), Janus kinasa 2 (JAK2) y Janus kinasa 3 (JAK3). Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir vías de señalización específicas implicadas en la proliferación y supervivencia celular .

Aplicaciones Científicas De Investigación

AG-490, also known as Tyrphostin this compound, is a synthetic tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and keloids . It functions primarily by inhibiting the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways . These pathways are crucial in regulating cell proliferation, differentiation, apoptosis, and immune responses .

Cancer Research

This compound has demonstrated potential in cancer research, particularly in targeting signaling pathways that promote cancer cell growth and survival .

Enhancement of Cytotoxicity Research indicates that this compound can enhance the cytotoxicity of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in human acute lymphoblastic leukemia (ALL) cells . The combination of TRAIL and this compound significantly increases cell death in ALL cell lines by blocking the JAK2/STAT3 signaling pathway .

Inhibition of Cell Proliferation this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it effectively blocks STAT3 activation in mycosis fungoides-derived T cell lymphoma cells . The inhibitory effect extends to tyrosine phosphorylation and DNA binding activities of transcription factors, including STAT1, STAT3, STAT5a, and STAT5b, and activating protein-1 (AP-1) .

Case Study: Keloid Fibroblasts A study on human keloid fibroblasts (HKFs) demonstrated that this compound inhibits proliferation and induces G1 cell cycle arrest in these cells . Keloids are abnormal scars resulting from excessive collagen deposition. This compound was found to decrease the mRNA levels of cyclin D1 and CTGF (connective tissue growth factor), which are key regulators of fibroblast proliferation .

FeatureEffect of AG490 on HKFs
ProliferationInhibited in a time- and concentration-dependent manner
Cell CycleInduced G1 phase arrest, reducing the proportion of cells in the G2/M phase
ApoptosisEnhanced, particularly at early stages, with increased proportions of Annexin V-positive cells
mRNA ExpressionDecreased levels of STAT3, cyclin D1, and CTGF

Autoimmune Disorders

This compound has been explored for its potential in preventing and reversing autoimmune disorders, particularly type 1 diabetes (T1D) .

Prevention and Reversal of Type 1 Diabetes Research in non-obese diabetic (NOD) mice has shown that this compound can prevent the development of T1D and induce disease remission in newly diagnosed mice . The study demonstrated that this compound significantly inhibited the development of T1D (p = 0.02, p = 0.005 at two different time points). Monotherapy with this compound in newly diagnosed diabetic NOD mice resulted in disease remission in treated animals (n = 23) compared to the absolute inability (0%; 0/10, p = 0.003) of DMSO .

Mechanism of Action The therapeutic effect of this compound in autoimmune disorders is attributed to its ability to modulate T cell-derived signaling pathways . By inhibiting JAK3/STAT and JAK3/MAPK pathways, this compound can suppress the activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases .

Inflammation and Metabolic Abnormalities Post-Stroke

This compound's role as a Jak2 inhibitor has been studied in the context of post-stroke inflammation and metabolic abnormalities . A study using a rat model of permanent cerebral ischemia aimed to investigate the roles of Jak2 in these conditions .

Immunotherapeutic Potential

This compound possesses clinical potential as an immunotherapeutic drug due to its inhibitory effects on T cell-derived signaling pathways . It inhibits tyrosine phosphorylation and DNA binding activities of several transcription factors, including STAT1, -3, -5a, and -5b, and activating protein-1 (AP-1) . These findings support the notion that this compound could be used to modulate immune responses in various clinical settings .

Limitations

Mecanismo De Acción

AG 490 ejerce sus efectos inhibiendo la actividad de proteinquinasas de tirosina específicas, incluyendo EGFR, JAK2 y JAK3. Al bloquear estas quinasas, AG 490 interrumpe las vías de señalización aguas abajo que promueven la proliferación y supervivencia celular. Esta inhibición conduce a la supresión del crecimiento celular y la inducción de apoptosis en varios tipos de células. Los objetivos moleculares y las vías implicadas incluyen las vías JAK/STAT, MAPK y PI3K .

Análisis Bioquímico

Biochemical Properties

AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .

Cellular Effects

In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .

Transport and Distribution

It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

AG 490 se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 3,4-dihidroxi-benzaldehído con bromuro de 2-nitrobencilo para formar un compuesto intermedio. Este intermedio se somete a continuación a reacciones de reducción y ciclación para producir AG 490. Las condiciones de reacción suelen implicar el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción que se mantienen a temperatura ambiente o ligeramente elevadas .

Métodos de Producción Industrial

La producción industrial de AG 490 sigue rutas de síntesis similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. El compuesto se suele purificar mediante técnicas de recristalización o cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

AG 490 sufre diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, compuestos sustituidos con amina y varios compuestos aromáticos sustituidos .

Comparación Con Compuestos Similares

AG 490 forma parte de la familia de inhibidores de moléculas pequeñas tirphostin. Los compuestos similares incluyen:

    Tyrphostin AG 1478: Inhibe EGFR con alta especificidad.

    Tyrphostin AG 1296: Se dirige al receptor del factor de crecimiento derivado de plaquetas (PDGFR).

    Tyrphostin AG 879: Inhibe la proteinquinasa de tirosina del receptor ErbB2.

AG 490 es único en su capacidad para inhibir múltiples quinasas, incluyendo EGFR, JAK2 y JAK3, lo que lo convierte en una herramienta versátil para estudiar diversas vías de señalización .

Actividad Biológica

AG-490, also known as Tyrphostin this compound, is a selective inhibitor of Janus kinase 2 (JAK2) that plays a crucial role in modulating various biological processes, particularly in cancer and neuroprotection. This compound has garnered attention for its ability to inhibit the JAK/STAT signaling pathway, which is pivotal in cell proliferation, survival, and apoptosis.

This compound functions primarily by inhibiting JAK2 activity, leading to the suppression of downstream signaling through the STAT proteins. This inhibition can alter cellular responses to growth factors and cytokines, impacting various physiological and pathological processes.

  • JAK/STAT Pathway : The JAK/STAT pathway is activated by several cytokines and growth factors. Upon activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. This compound disrupts this pathway by preventing JAK2 from phosphorylating STAT3 and STAT5.

Biological Activities

This compound exhibits diverse biological activities, including:

  • Anti-apoptotic Effects : Studies have shown that this compound can reduce apoptosis in neuronal cells subjected to ischemic conditions. It upregulates anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax and cleaved caspase-3 .
  • Neuroprotection : In models of cerebral ischemia/reperfusion injury, this compound demonstrated neuroprotective effects by enhancing the expression of neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT3) in brain tissues .
  • Cancer Therapeutics : this compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it enhances the cytotoxic effects of TRAIL (TNF-related apoptosis-inducing ligand) in acute lymphoblastic leukemia (ALL) cells . Additionally, it has been noted to suppress the growth of ALL cell lines in vivo .

Table 1: Summary of this compound's Biological Activities

Activity TypeDescriptionReference
Anti-apoptoticReduces apoptosis via modulation of Bcl-2 and Bax expression
NeuroprotectiveEnhances neurotrophin levels post-injury
Cancer inhibitionSuppresses growth of ALL cells and enhances TRAIL cytotoxicity
Fibroblast regulationModulates behavior of human keloid fibroblasts

Case Study: Neuroprotection in Ischemic Injury

A study investigated the effects of this compound on mice subjected to middle cerebral artery occlusion (MCAO), a model for ischemic stroke. The results indicated that this compound treatment significantly reduced neuronal apoptosis and improved neurological outcomes. The compound was found to decrease the phosphorylation levels of JAK2 and STAT3, thereby mitigating ischemic damage .

Case Study: Cancer Cell Proliferation

In a separate study focusing on acute lymphoblastic leukemia, this compound was administered systemically to SCID mice with implanted leukemia cell lines. The results demonstrated a marked reduction in tumor growth compared to control groups. This underscores this compound's potential as a therapeutic agent in hematological malignancies by targeting the JAK/STAT pathway .

Propiedades

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-490
Reactant of Route 2
AG-490
Reactant of Route 3
AG-490
Reactant of Route 4
AG-490
Reactant of Route 5
AG-490
Reactant of Route 6
Reactant of Route 6
AG-490
Customer
Q & A

Q1: What is the primary target of AG-490?

A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]

Q2: How does this compound interact with JAK2?

A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]

Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?

A4: this compound's inhibition of JAK2 leads to various downstream effects, including:

  • Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
  • Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
  • Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
  • Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
  • Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
  • Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []

Q5: What is the molecular formula of this compound?

A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]

Q7: In which in vitro models has this compound demonstrated efficacy?

A7: this compound has shown efficacy in various in vitro models, including:

  • Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
  • Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
  • Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]

Q8: What are some in vivo models where this compound has shown potential therapeutic effects?

A8: this compound has shown promising results in animal models of:

  • Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
  • Allergic airway inflammation: Reducing eosinophil recruitment. []
  • Experimental allergic encephalomyelitis: Suppressing disease severity. []
  • Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
  • Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
  • Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
  • Bone cancer pain: Reducing pain behaviors and astrocyte activation. []

Q9: Are there any known resistance mechanisms to this compound?

A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []

Q10: What are the limitations of this compound as a therapeutic agent?

A10: Despite its promising preclinical data, this compound faces some limitations:

  • Lack of specificity: While considered a JAK2 inhibitor, this compound can also target other tyrosine kinases, potentially leading to off-target effects. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.